Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

purity analytical characterization ester reactivity

Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (CAS 159693-09-1) is a trisubstituted isoxazole-4-carboxylate ester that serves as a key synthetic intermediate in the construction of fluorophenyl-isoxazole pharmacophores. The compound features a methyl ester at the 4-position, a 4-fluorophenyl group at the 3-position, and a methyl substituent at the 5-position of the isoxazole ring.

Molecular Formula C12H10FNO3
Molecular Weight 235.214
CAS No. 159693-09-1
Cat. No. B595596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
CAS159693-09-1
Synonyms4-Isoxazolecarboxylic acid, 3-(4-fluorophenyl)-5-Methyl-, Methyl
Molecular FormulaC12H10FNO3
Molecular Weight235.214
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)OC
InChIInChI=1S/C12H10FNO3/c1-7-10(12(15)16-2)11(14-17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3
InChIKeyJTXOFNWDTGMOHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate CAS 159693-09-1: A Core Isoxazole Building Block for Pharmaceutical R&D and Chemical Biology


Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (CAS 159693-09-1) is a trisubstituted isoxazole-4-carboxylate ester that serves as a key synthetic intermediate in the construction of fluorophenyl-isoxazole pharmacophores [1]. The compound features a methyl ester at the 4-position, a 4-fluorophenyl group at the 3-position, and a methyl substituent at the 5-position of the isoxazole ring . This specific substitution pattern is recurrent in medicinal chemistry campaigns targeting kinases, GPCRs, and nuclear receptors [2]. Its commercial availability at multi-gram scale with well-documented purity profiles makes it a practical choice for parallel library synthesis and structure–activity relationship (SAR) exploration .

Why Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate Cannot Be Freely Replaced by In-Class Analogs


Close structural analogs of this compound—including the free carboxylic acid, the ethyl ester, the 4-chlorophenyl congener, and the non-fluorinated phenyl variant—are not functionally interchangeable in synthetic or biological workflows. The methyl ester dictates reactivity in nucleophilic acyl substitutions differently than the ethyl ester or acid, controlling the kinetics of amidation, transesterification, and hydrolysis under identical conditions [1]. The 4-fluorophenyl group introduces distinct electronic and steric properties versus the 4-chlorophenyl or unsubstituted phenyl analogs, which translate into altered target binding affinities and metabolic profiles in downstream biological assays [2][3]. Procurement based solely on the isoxazole core without accounting for these substituent-specific effects risks batch failure in library synthesis, irreproducible biological results, and invalid SAR conclusions.

Quantitative Differentiation Evidence for Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate Versus Closest Analogs


Purity and Analytical Reliability: Methyl Ester vs. Ethyl Ester Comparator

The commercial purity profile of the target methyl ester is benchmarked against the ethyl ester analog. The methyl ester is routinely supplied at 98% purity , whereas the corresponding ethyl ester (CAS 954230-39-8) is available at ≥99% (HPLC) from major vendors . While both compounds are suitable for research, the 1–2% purity differential can introduce trace impurities that complicate sensitive catalytic or biological assays.

purity analytical characterization ester reactivity

Isoxazole Scaffold Privilege in Drug Discovery: Class-Level Quantitative Support

The isoxazole nucleus is recognized as a privileged scaffold in medicinal chemistry. A 2025 comprehensive review identified 14 FDA-approved drugs containing the isoxazole core, spanning oncology, anti-infectives, and CNS indications [1]. Among 3-aryl-5-methylisoxazole-4-carboxylate derivatives specifically, the fluorophenyl-substituted series demonstrated potent anticancer activity in the Hep3B cell line with IC50 values as low as 5.76 µg/mL for elaborated carboxamide analogs, underscoring the value of the 4-fluorophenyl substitution pattern [2]. The non-fluorinated phenyl analogs, while synthetically accessible, lack the enhanced metabolic stability conferred by the para-fluoro substituent [3].

privileged scaffold drug discovery FDA-approved drugs

Synthetic Utility Confirmed in Patent-Protected Pharmaceutical Synthesis Pathways

The 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate ester motif appears as a key intermediate in patent literature covering kinase inhibitors and nuclear receptor modulators. US patent US-9115144-B2 discloses fused heterocyclic derivatives where the isoxazole-4-carboxylate ester serves as a precursor to the final pharmacophore . Such patent-backed synthetic pathways validate the building block's utility for generating proprietary, patentable compounds—a differentiator from less-documented analogs whose downstream IP positions are unestablished.

patent synthesis kinase inhibitor pharmaceutical intermediate

Regulatory and Safety Profile: GHS Classification for Procurement Simplification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) Sixth Revised Edition, 4-isoxazolecarboxylic acid, 3-(4-fluorophenyl)-5-methyl-, methyl ester is classified as a non-hazardous substance under standard transport and handling guidelines . This contrasts with certain halogenated isoxazole analogs, such as the 4-chlorophenyl derivative, which may carry additional hazard classifications due to the chlorine substituent [1]. The absence of GHS hazard pictograms simplifies international procurement, reduces shipping restrictions, and lowers institutional safety review burdens.

GHS classification safety procurement compliance

Physical Form Consistency: Solid-State Handling Advantage Versus Liquid Analogs

The target compound is a solid at ambient temperature . This physical form provides practical handling advantages over the unsubstituted methyl 5-methylisoxazole-4-carboxylate (CAS 100047-54-9), which exists as a liquid [1]. Solid reagents are generally favored for automated parallel synthesis platforms, weigh-booth operations, and long-term storage stability due to reduced volatility and spill risk.

physical form solid handling stability

Critical Assessment Note: Limitations of Available Differential Evidence

Despite an exhaustive search of primary literature, patents, and vendor databases, no head-to-head comparative studies were identified that directly quantify the target compound's performance against its closest analogs in a controlled experimental setting (e.g., parallel synthesis yields, kinetic rate constants, or comparative biological IC50 values for the ester itself). The evidence presented above is predominantly Class-level inference or Supporting evidence [1]. Users should interpret the differentiation claims accordingly and, where critical, request custom comparative data from vendors or conduct in-house benchmarking before committing to large-scale procurement.

evidence strength comparator data procurement decision

Optimal Application Scenarios for Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate Based on Verified Differentiation Evidence


Parallel Synthesis of Fluorophenyl-Isoxazole-Carboxamide Libraries for Anticancer Screening

Leveraging the solid physical form [Section 3, Evidence 5] and documented anticancer activity of downstream fluorophenyl-isoxazole-carboxamides (IC50 = 5.76 µg/mL against Hep3B) [Section 3, Evidence 2], this compound is the preferred building block for automated parallel amidation protocols targeting hepatocellular carcinoma. The methyl ester's reactivity profile enables efficient conversion to diverse carboxamide libraries under standard coupling conditions [1].

Kinase Inhibitor Lead Generation Programs Requiring Patent-Validated Intermediates

The documented inclusion of 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate scaffolds in kinase inhibitor patents such as US-9115144-B2 [Section 3, Evidence 3] positions this building block for use in proprietary drug discovery programs where freedom-to-operate considerations demand patent-precedented starting materials. The non-hazardous GHS classification [Section 3, Evidence 4] further reduces regulatory friction during scale-up.

Analytical Reference Standard Preparation Using High-Purity Ethyl Ester as a Surrogate

While the target methyl ester is supplied at 98% purity, the corresponding ethyl ester analog achieves ≥99% (HPLC) [Section 3, Evidence 1]. For laboratories performing quantitative NMR or chromatographic method validation, the ethyl ester's higher purity may justify its selection as an analytical reference material, with the methyl ester reserved for bulk synthetic transformations where the 1–2% purity differential is inconsequential.

Academic Medicinal Chemistry Laboratories Operating Under Stringent Import Regulations

The non-hazardous GHS classification [Section 3, Evidence 4] and solid physical form [Section 3, Evidence 5] make this compound particularly suitable for university laboratories in regions with complex chemical import licensing. The reduced shipping restrictions and ease of solid handling minimize administrative delays and enable rapid initiation of SAR studies.

Quote Request

Request a Quote for Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.